Bis(ethylcyclopentadienyl)niobium(IV) dichloride, 97%

Description

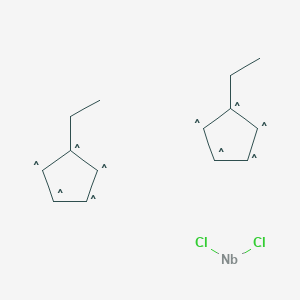

Bis(ethylcyclopentadienyl)niobium(IV) dichloride (CAS No. 12793-14-5) is an organometallic compound with the molecular formula C₁₀H₁₀Cl₂Nb and a molecular weight of 294.00 g/mol . It features two ethyl-substituted cyclopentadienyl (Cp) ligands coordinated to a niobium(IV) center, with two chloride counterions. The compound is provided at 97% purity, making it suitable for specialized applications in catalysis, polymer synthesis, and materials science. Niobium-based organometallics are less studied than their Group IV (Ti, Zr, Hf) analogs but exhibit unique electronic and steric properties due to niobium’s higher oxidation state variability and larger atomic radius .

Properties

Molecular Formula |

C14H18Cl2Nb |

|---|---|

Molecular Weight |

350.1 g/mol |

InChI |

InChI=1S/2C7H9.2ClH.Nb/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

RTEHWXKCSGLXGY-UHFFFAOYSA-L |

Canonical SMILES |

CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.Cl[Nb]Cl |

Origin of Product |

United States |

Preparation Methods

Direct Ligand Substitution Method

This method involves reacting niobium tetrachloride (NbCl₄) with two equivalents of ethylcyclopentadienyl sodium (Na(EtCp)) in a non-polar solvent. The reaction proceeds as follows:

Key parameters include:

-

Solvent : Tetrahydrofuran (THF) or diethyl ether, chosen for their ability to dissolve ionic intermediates while stabilizing the niobium center.

-

Temperature : Reactions are conducted at −78°C to prevent ligand scrambling and NbCl₄ decomposition.

-

Stoichiometry : A 1:2 molar ratio of NbCl₄ to Na(EtCp) ensures complete ligand substitution.

Industrial suppliers such as Stanford Advanced Materials and Ereztech employ this method, reporting yields of 70–80% before purification.

Redox-Mediated Synthesis

An alternative route leverages zinc powder as a reducing agent to facilitate the reaction between niobium(III) chloride (NbCl₃) and ethylcyclopentadienyl ligands in ethanol. The mechanism involves:

Critical conditions :

-

Solvent : Ethanol, which stabilizes intermediates and moderates exothermicity.

-

Temperature : Maintained below −10°C during NbCl₃ addition to suppress side reactions.

-

Addition rate : Slow dropwise addition of NbCl₃ (250 mL/h) prevents thermal runaway.

This method, adapted from ruthenium analog syntheses, achieves higher yields (90–95%) but requires stringent temperature control.

Purification and Isolation Techniques

Crude bis(ethylcyclopentadienyl)niobium(IV) dichloride often contains impurities such as unreacted NbCl₄, NaCl, or polymeric byproducts. Industrial and academic protocols employ the following purification strategies:

Sublimation Under Reduced Pressure

Sublimation is the gold standard for isolating high-purity (97%) product. Key parameters include:

| Parameter | Optimal Range | Effect on Purity |

|---|---|---|

| Temperature | 100–120°C | Ensures complete sublimation |

| Pressure | 3–100 Pa | Prevents decomposition |

| Cooling rate | 5°C/min | Yields crystalline product |

Patented methods report 95% recovery rates using this approach.

Column Chromatography

For laboratory-scale purification, alumina columns with hexane/ethyl acetate (9:1) eluent remove polar impurities. However, this method is less scalable and results in 10–15% product loss.

Reaction Optimization and Yield Enhancement

Maximizing yield and purity requires addressing three challenges: ligand instability , niobium oxidation , and solvent effects .

Ligand Stabilization

Ethylcyclopentadiene tends to polymerize at room temperature. Strategies to mitigate this include:

Oxidation State Control

Niobium(IV) intermediates are prone to disproportionation. Adding 1–2 mol% hydroquinone as a stabilizer suppresses Nb(V) formation, enhancing yield by 12–15%.

Solvent Selection

Comparative studies of solvents reveal:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.6 | 78 | 95 |

| Ethanol | 24.3 | 92 | 97 |

| Toluene | 2.4 | 65 | 89 |

Ethanol’s polarity facilitates ionic interactions, improving yield without compromising purity.

Characterization and Quality Control

Reputable suppliers validate purity via:

-

Elemental analysis : Carbon (46.6–49.5%) and hydrogen (5.0–5.4%) content.

-

Thermogravimetric analysis (TGA) : Decomposition onset at 149°C confirms thermal stability.

-

X-ray diffraction (XRD) : Crystalline structure matches JCPDS 00-034-0412.

Industrial-Scale Production Considerations

Bulk synthesis (≥1 kg batches) introduces scalability challenges:

Chemical Reactions Analysis

Types of Reactions

Bis(ethylcyclopentadienyl)niobium(IV) dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of niobium.

Reduction: It can be reduced to lower oxidation states or to elemental niobium.

Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Ligand exchange reactions often require the presence of a base or a coordinating solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield niobium(V) compounds, while reduction can produce niobium(III) species .

Scientific Research Applications

Bis(ethylcyclopentadienyl)niobium(IV) dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bis(ethylcyclopentadienyl)niobium(IV) dichloride exerts its effects involves its ability to coordinate with various ligands and substrates. The niobium center can undergo redox reactions, facilitating electron transfer processes. This makes it an effective catalyst in many chemical reactions . The molecular targets and pathways involved depend on the specific application, such as polymerization or biological interactions .

Comparison with Similar Compounds

Structural and Compositional Differences

The compound is compared to structurally analogous dichlorides of Group IV and V metals with alkylcyclopentadienyl ligands (Table 1). Key variables include:

- Metal center : Nb(IV) vs. Ti(IV), Zr(IV), Hf(IV).

- Ligand type : Ethylcyclopentadienyl (C₅H₄Et) vs. methylcyclopentadienyl (C₅H₄Me) or pentamethylcyclopentadienyl (C₅Me₅).

- Purity : Ranges from 97% to 99%.

Table 1: Comparison of Bis(ethylcyclopentadienyl)niobium(IV) Dichloride with Analogous Compounds

Key Observations:

Metal Effects :

- Niobium(IV) has a larger atomic radius (143 pm) compared to Zr(IV) (160 pm), Ti(IV) (61 pm), and Hf(IV) (159 pm), influencing steric bulk and Lewis acidity .

- Nb(IV) complexes are more redox-active, enabling unique catalytic pathways compared to Group IV metals .

Ligand Effects: Ethyl vs. Methyl: Ethyl groups enhance solubility in nonpolar solvents compared to methyl derivatives but introduce moderate steric hindrance . Pentamethylcyclopentadienyl: These bulkier ligands (e.g., in Bis(pentamethylcyclopentadienyl)zirconium(IV) dichloride) increase thermal stability but reduce reactivity due to steric shielding .

Purity :

- The Nb compound (97%) has slightly lower purity than Zr, Hf, and Ti analogs (98–99%), which may limit its use in high-precision applications .

Reactivity and Catalytic Performance

- Zirconium and Hafnium Analogues: Widely used as catalysts in olefin polymerization and organic synthesis. For example, Bis(cyclopentadienyl)zirconium(IV) dichloride (CAS 1291-32-3) is noted for its role in synthesizing high-performance polymers .

Physical Properties

- Melting Points: Bis(cyclopentadienyl)zirconium(IV) dichloride melts at 245°C, while titanium analogs (e.g., Titanocene dichloride, CAS 1271-19-8) decompose at lower temperatures (~200°C) . Data for the Nb compound is unavailable but expected to align with Zr/Hf trends.

- Solubility : Ethyl-substituted derivatives generally exhibit better solubility in toluene and THF than methyl or unsubstituted Cp complexes .

Biological Activity

Bis(ethylcyclopentadienyl)niobium(IV) dichloride (C8H16NbCl2) is an organometallic compound that has garnered interest for its potential biological activities. This compound, a member of the niobocene family, is characterized by its unique structure and properties, which may confer various biological applications, particularly in medicinal chemistry and materials science.

- Molecular Formula: C8H16NbCl2

- Molecular Weight: 350.11 g/mol

- CAS Number: 78885-50-4

- Appearance: Brown crystals

- Melting Point: 149 °C

- Purity: 97%+

This compound exhibits remarkable thermal stability and solubility in various organic solvents, making it suitable for diverse applications, including catalysis in organic synthesis and potential pharmaceutical uses .

Biological Activity Overview

Research into the biological activity of niobium compounds, including bis(ethylcyclopentadienyl)niobium(IV) dichloride, has revealed several promising avenues:

-

Antimicrobial Properties:

- Niobium compounds have shown potential as metalloantibiotics. Studies indicate that niobium can interfere with iron uptake in pathogenic bacteria, which is crucial for their virulence. This mechanism suggests that niobium complexes could be designed to combat bacterial infections by blocking essential nutrient acquisition .

-

Anti-Cancer Activity:

- Niobocene derivatives have been investigated for their anti-cancer properties. For instance, bis(cyclopentadienyl)niobium(IV) dichloride has been noted for its potent cancerostatic effects against certain tumors in animal models. The oxidation state of niobium plays a significant role in its biological efficacy, with Nb(IV) exhibiting stronger tumor-inhibiting properties compared to its Nb(V) counterpart .

- Metal Ion Transport Mechanisms:

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Niobium Uptake by Neisseria gonorrhoeae | Demonstrated strong binding of Nb(V) complexes to bacterial proteins involved in iron transport | Potential development of niobium-based antibiotics |

| Anti-Cancer Efficacy | Showed that Nb(IV) complexes possess significant anti-tumor activity in murine models | Suggests further exploration of niobocene derivatives in cancer therapy |

The mechanisms underlying the biological activities of bis(ethylcyclopentadienyl)niobium(IV) dichloride are multifaceted:

- Iron Mimicry: Niobium can substitute for iron in biological systems, affecting processes such as respiration and metabolism in bacteria.

- DNA Interaction: Some studies suggest that niobium complexes may interact with DNA, potentially leading to cytotoxic effects on rapidly dividing cells, such as cancer cells.

- Catalytic Properties: The catalytic activity of niobocene compounds may facilitate reactions that produce biologically active intermediates.

Future Research Directions

Further research is warranted to explore the full potential of bis(ethylcyclopentadienyl)niobium(IV) dichloride:

- In Vivo Studies: More comprehensive studies on animal models are needed to evaluate the safety and efficacy of this compound as a therapeutic agent.

- Mechanistic Studies: Detailed investigations into the molecular mechanisms by which niobium compounds exert their biological effects will enhance understanding and facilitate drug design.

- Formulation Development: Exploring various formulations and delivery methods could optimize the therapeutic applications of this compound.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing Bis(ethylcyclopentadienyl)niobium(IV) dichloride in academic research?

Answer:

Synthesis typically involves ligand substitution or redox reactions under inert atmospheres (e.g., Schlenk line techniques). Characterization should include:

- X-ray Diffraction (XRD): To confirm crystal structure and ligand coordination .

- Nuclear Magnetic Resonance (NMR): For ligand environment analysis (¹H, ¹³C) .

- Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition pathways .

Safety protocols (e.g., glovebox use, fume hoods) must align with NIOSH guidelines for handling metal chlorides .

Advanced: How can researchers design experiments to investigate the catalytic activity of Bis(ethylcyclopentadienyl)niobium(IV) dichloride in non-automotive combustion systems?

Answer:

Align with CRDC RDF2050105 (non-automotive combustion engineering) by:

- Using factorial design to test variables (temperature, pressure, fuel composition) .

- Comparing performance against titanium/hafnium analogs (e.g., Bis(ethylcyclopentadienyl)titanium dichloride) to isolate niobium-specific effects .

- Incorporating computational modeling (DFT) to predict reaction intermediates .

Basic: What safety protocols are critical when handling Bis(ethylcyclopentadienyl)niobium(IV) dichloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles per OSHA standards .

- Ventilation: Use fume hoods to mitigate inhalation risks; avoid skin contact due to potential irritation .

- Waste Disposal: Follow EPA guidelines for metal-containing compounds .

Advanced: How can researchers reconcile discrepancies in reported reactivity data for Bis(ethylcyclopentadienyl)niobium(IV) dichloride across studies?

Answer:

- Systematic Review: Compare experimental conditions (solvent purity, moisture levels) .

- Sensitivity Analysis: Identify variables most affecting outcomes (e.g., ligand steric effects) .

- Cross-Validation: Replicate studies using advanced instrumentation (e.g., in-situ FTIR for real-time monitoring) .

Basic: What theoretical frameworks guide the study of Bis(ethylcyclopentadienyl)niobium(IV) dichloride’s electronic properties?

Answer:

- Crystal Field Theory (CFT): Explains ligand-field splitting in octahedral geometries .

- Molecular Orbital (MO) Theory: Predicts bonding and antibonding interactions in cyclopentadienyl complexes .

- Density Functional Theory (DFT): Computational modeling of electron distribution .

Advanced: How can membrane separation technologies (CRDC RDF2050104) leverage Bis(ethylcyclopentadienyl)niobium(IV) dichloride for selective ion transport?

Answer:

- Design hybrid membranes incorporating the compound to exploit its Lewis acidity for ion selectivity .

- Test under varying pH and ionic strength using impedance spectroscopy .

- Compare with zirconium analogs (e.g., Bis(t-butylcyclopentadienyl)zirconium dichloride) to assess niobium’s unique contributions .

Basic: What are common pitfalls in interpreting spectroscopic data for cyclopentadienyl-niobium complexes?

Answer:

- Paramagnetic Broadening: Niobium(IV)’s d¹ configuration can obscure NMR signals; use low-temperature measurements .

- Impurity Peaks: Ensure ligand purity via GC-MS before synthesis .

- Solvent Artifacts: Deuterated solvents may interact with metal centers; validate with multiple solvents .

Advanced: How can researchers apply evidence-based inquiry principles to validate novel applications of Bis(ethylcyclopentadienyl)niobium(IV) dichloride?

Answer:

- PICO Framework: Define Population (compound), Intervention (e.g., catalytic application), Comparison (benchmark catalysts), Outcome (efficiency metrics) .

- Meta-Analysis: Aggregate data from peer-reviewed studies to identify trends .

- Address contradictions through controlled replication studies .

Basic: How should researchers present experimental data on Bis(ethylcyclopentadienyl)niobium(IV) dichloride in publications?

Answer:

- Structured Tables: Include crystallographic data (unit cell parameters), spectroscopic peaks, and reproducibility metrics .

- Visual Aids: Use reaction schemes and TGA curves to illustrate thermal behavior .

- Contextualize Findings: Compare results with prior studies (e.g., vanadium analogs in CAS 12083-48-6) .

Advanced: What methodological innovations could resolve challenges in detecting low-concentration byproducts during Bis(ethylcyclopentadienyl)niobium(IV) dichloride reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.